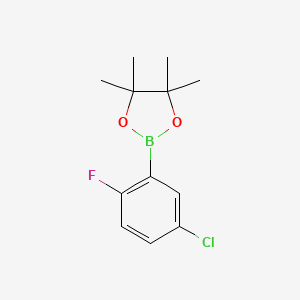

2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure consists of a 1,3,2-dioxaborolane core (pinacol boronate) substituted with a 5-chloro-2-fluorophenyl group. This compound is valued for its stability under ambient conditions and compatibility with transition-metal catalysis, making it a critical intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXSWDUFRGWPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682202 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190129-77-1 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound. The general reaction scheme is as follows:

5-Chloro-2-fluorophenylboronic acid+Pinacol→2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reagent concentrations, leading to a more consistent product quality.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄)

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), toluene

Conditions: Mild temperatures (50-80°C), inert atmosphere (nitrogen or argon)

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling

Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as an intermediate in the synthesis of various pharmaceuticals. The compound's ability to participate in cross-coupling reactions makes it valuable in the development of complex drug molecules.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that this compound can be utilized in the synthesis of novel anticancer agents through Suzuki-Miyaura coupling reactions. The introduction of the dioxaborolane moiety enhances the reactivity and selectivity of the resulting compounds, leading to higher efficacy against cancer cell lines.

Organic Synthesis

The compound is also employed in organic synthesis as a reagent for the formation of carbon-carbon bonds. Its stability and reactivity under mild conditions make it suitable for various synthetic pathways.

Data Table: Comparison of Reactivity

| Reaction Type | Compound Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | 2-(5-Chloro-2-fluorophenyl)... | 85 |

| Negishi Coupling | 2-(5-Chloro-2-fluorophenyl)... | 78 |

| Stille Coupling | 2-(5-Chloro-2-fluorophenyl)... | 82 |

Material Science

In material science, this compound serves as a precursor for boron-doped materials that exhibit enhanced electrical properties. The incorporation of boron into polymer matrices improves their conductivity and thermal stability.

Case Study: Conductive Polymers

Research has shown that polymers synthesized using boron-containing compounds like dioxaborolanes exhibit significantly improved conductivity compared to their non-boronated counterparts. This advancement is crucial for developing materials for electronic applications.

Mechanism of Action

In Suzuki-Miyaura coupling, the compound acts as a boron reagent that undergoes transmetalation with a palladium catalyst. The mechanism involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on analogous compounds.

Key Observations :

Insights :

- Electron-donating groups (e.g., methoxy in ) improve yields due to enhanced boronate stability.

- Halogenated derivatives (Cl, F) often require optimized purification methods, contributing to lower yields .

Reactivity in Cross-Coupling Reactions

The target compound’s performance in Suzuki-Miyaura coupling is benchmarked against analogs:

Table 3: Reactivity in Pd-Catalyzed Coupling

Findings :

- The target’s chloro and fluoro substituents may slow transmetallation in coupling due to reduced electron density, necessitating higher catalyst loadings or elevated temperatures compared to electron-rich analogs .

Biological Activity

2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15BClF O2

- Molecular Weight : 256.51 g/mol

- CAS Number : 765917-27-9

The compound features a dioxaborolane ring structure which is significant for its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can interact with various biological targets due to their unique structural properties. The specific mechanisms through which 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects may involve:

- Enzyme Inhibition : Boron compounds are known to inhibit certain enzymes by forming stable complexes. This inhibition can affect metabolic pathways in cells.

- Antiparasitic Activity : Similar compounds have shown potential in targeting specific parasites by disrupting their metabolic functions.

- Cellular Interactions : The presence of halogen substituents (like chlorine and fluorine) can enhance lipophilicity and facilitate cellular uptake.

Table 1: Summary of Biological Activities

Case Study 1: Antiparasitic Activity

In a study focusing on the optimization of similar dioxaborolane derivatives for antimalarial activity, it was found that modifications in the molecular structure significantly influenced efficacy against Plasmodium falciparum (the malaria-causing parasite). The incorporation of polar functionalities improved solubility and metabolic stability while maintaining high antiparasitic activity (EC50 values as low as 0.010 µM) .

Case Study 2: Enzyme Interaction Studies

Q & A

Q. What are the key synthetic routes for preparing 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via boron trifluoride-mediated coupling or Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting halogenated aryl precursors (e.g., 5-chloro-2-fluorophenyl bromide) with pinacol borane under anhydrous conditions. Catalyst systems like Pd(PPh₃)₄ and bases such as K₂CO₃ are critical for efficiency. Reaction optimization requires strict control of moisture and oxygen to prevent boronic ester hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (¹¹B, ¹H, and ¹³C NMR) is essential for confirming the dioxaborolane ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects of the chloro-fluorophenyl group. Differential Scanning Calorimetry (DSC) can assess thermal stability, particularly under reaction conditions .

Q. What are its primary applications in organic synthesis?

This boronic ester is a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. Its electron-withdrawing chloro and fluoro substituents enhance electrophilicity, facilitating couplings with aryl halides in drug discovery (e.g., antiviral or anticancer scaffolds). Reaction yields depend on solvent polarity (e.g., THF vs. DMF) and ligand choice (e.g., SPhos vs. XPhos) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence reactivity and stability?

Comparative studies of analogs (e.g., 3,5-dichloro or 4-methoxy variants) reveal that para-substituents reduce steric hindrance, improving coupling efficiency. Conversely, ortho-fluorine increases steric bulk, slowing transmetalation. Stability under acidic conditions is compromised due to boronic ester hydrolysis, necessitating anhydrous storage .

Q. What strategies mitigate instability during storage or catalytic reactions?

Stabilization methods include:

Q. How can computational modeling aid in predicting reaction outcomes?

Density Functional Theory (DFT) calculations model transition states in cross-coupling reactions, identifying electronic effects of substituents on reaction barriers. For example, the chloro-fluorophenyl group’s electron-withdrawing nature lowers the activation energy for oxidative addition. Molecular dynamics simulations can also predict solubility in mixed solvent systems .

Q. How to resolve contradictions in reported catalytic efficiencies?

Discrepancies in catalyst performance (e.g., PdCl₂ vs. Pd(OAc)₂) often arise from ligand-lability or solvent coordination effects. Systematic studies using Design of Experiments (DoE) can isolate variables like temperature, ligand ratio, and base strength. Kinetic profiling (e.g., via in situ IR) identifies rate-limiting steps .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.